FCE 28654

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

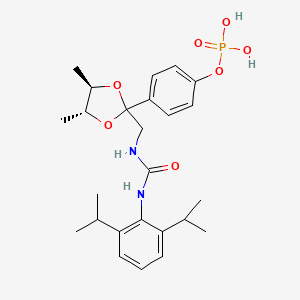

C25H35N2O7P |

|---|---|

分子量 |

506.5 g/mol |

IUPAC 名称 |

[4-[(4R,5R)-2-[[[2,6-di(propan-2-yl)phenyl]carbamoylamino]methyl]-4,5-dimethyl-1,3-dioxolan-2-yl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C25H35N2O7P/c1-15(2)21-8-7-9-22(16(3)4)23(21)27-24(28)26-14-25(32-17(5)18(6)33-25)19-10-12-20(13-11-19)34-35(29,30)31/h7-13,15-18H,14H2,1-6H3,(H2,26,27,28)(H2,29,30,31)/t17-,18-/m1/s1 |

InChI 键 |

WUEHURHTEPWPPO-QZTJIDSGSA-N |

手性 SMILES |

C[C@@H]1[C@H](OC(O1)(CNC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C3=CC=C(C=C3)OP(=O)(O)O)C |

规范 SMILES |

CC1C(OC(O1)(CNC(=O)NC2=C(C=CC=C2C(C)C)C(C)C)C3=CC=C(C=C3)OP(=O)(O)O)C |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of FCE 23884

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 23884 is a novel ergoline (B1233604) derivative exhibiting a unique, state-dependent mechanism of action on the dopaminergic system. It primarily functions as a dopamine (B1211576) D1 receptor agonist and a dopamine D2 receptor antagonist. This dual activity is critically dependent on the surrounding dopamine concentration, leading to a pharmacological profile that is both complex and of significant interest for therapeutic applications in conditions characterized by dysregulated dopamine neurotransmission. This document provides a comprehensive overview of the core mechanism of action of FCE 23884, detailing its receptor binding profile, functional activity, and effects on downstream signaling pathways and in vivo physiological responses.

Core Mechanism of Action: A State-Dependent D1 Agonist and D2 Antagonist

FCE 23884's primary mechanism of action is characterized by its dual and opposing effects on the two major classes of dopamine receptors. In environments with low or depleted dopamine levels, such as in animal models of Parkinson's disease, FCE 23884 demonstrates potent agonist activity at the dopamine D1 receptor.[1][2] Conversely, in the presence of normal or elevated dopamine concentrations, its antagonist activity at the dopamine D2 receptor predominates.[1][2][3] This state-dependent functionality suggests that FCE 23884 may act as a modulator of dopaminergic tone, potentially offering a therapeutic advantage in conditions where dopamine signaling is imbalanced.

Quantitative Receptor Binding Profile

Radioligand binding assays have been employed to determine the affinity of FCE 23884 for various neurotransmitter receptors. The compound exhibits high affinity for dopamine D2 receptors, as well as for α2-adrenergic and 5-HT1A serotonergic receptors. Its affinity for the dopamine D1 receptor is moderate.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 6.5 |

| α2-Adrenergic | 4.0 |

| 5-Hydroxytryptamine1A (5-HT1A) | 4.0 |

| Dopamine D1 | Moderate (submicromolar) |

Table 1: Receptor Binding Affinities (Ki) of FCE 23884. [3]

In Vitro Functional Activity

The functional consequences of FCE 23884 binding to dopamine receptors have been investigated through various in vitro assays, primarily focusing on the modulation of adenylyl cyclase activity, a key downstream effector of both D1 and D2 receptor signaling.

Dopamine D1 Receptor Agonism: Stimulation of Adenylyl Cyclase

In vitro studies have demonstrated that FCE 23884 consistently stimulates basal adenylyl cyclase activity, an effect characteristic of D1 receptor agonism. This leads to an increase in the intracellular second messenger cyclic AMP (cAMP). The potency of this effect is reflected by its ED50 value.

| Assay | Parameter | Value |

| Adenylyl Cyclase Stimulation | ED50 | 0.6 µM |

Table 2: In Vitro Functional Potency of FCE 23884 at the D1 Receptor. [3]

Dopamine D2 Receptor Antagonism

The D2 antagonist properties of FCE 23884 are evident in its ability to counteract the effects of D2 receptor agonists. In models where D2 autoreceptor function is assessed, such as following treatment with gamma-butyrolactone (B3396035) (GBL), FCE 23884 effectively antagonizes the effects of the D2 agonist apomorphine.[3]

In Vivo Pharmacological Effects

The dual mechanism of action of FCE 23884 translates into distinct behavioral and neurochemical effects in vivo, which are dependent on the functional state of the dopaminergic system.

Effects in Normal Animals (Intact Dopaminergic System)

In animals with a normal, intact dopaminergic system, the D2 antagonist properties of FCE 23884 are more prominent. This is demonstrated by:

-

Increased Dopamine Turnover: FCE 23884 significantly accelerates dopamine turnover in key brain regions like the neostriatum and nucleus accumbens. This is indicated by increased ratios of the dopamine metabolites dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) to dopamine.[3]

-

Enhanced Dopamine Synthesis and Utilization: The compound has been shown to enhance the synthesis and utilization rate of dopamine.[3]

-

Increased Serum Prolactin: FCE 23884 induces a rapid and substantial increase in serum prolactin levels, a well-established indicator of D2 receptor antagonism in the pituitary gland.[3]

-

Behavioral Effects: In behavioral studies, FCE 23884 impairs Sidman avoidance in rats, reduces spontaneous locomotion in mice and monkeys, and antagonizes apomorphine-induced climbing behavior in mice and yawning in rats.[2]

Effects in Dopamine-Depleted Models

In animal models where dopamine neurons are depleted, mimicking the neurochemical state of Parkinson's disease, the D1 agonist properties of FCE 23884 become evident. This is demonstrated by:

-

Decreased Dopamine Turnover and Synthesis: In reserpinized rats, a model of dopamine depletion, FCE 23884 leads to a decrease in dopamine turnover and synthesis rate in the neostriatum and nucleus accumbens.[3]

-

Behavioral Restoration: FCE 23884 induces contralateral turning behavior in rats with 6-hydroxydopamine (6-OHDA) lesions, a classic model of Parkinson's disease. It also reverses akinesia in MPTP-treated monkeys and hypokinesia in reserpinized mice.[2]

Signaling Pathways and Experimental Workflows

The mechanism of action of FCE 23884 can be visualized through its influence on intracellular signaling cascades and the experimental approaches used to elucidate its effects.

Figure 1: Signaling Pathways of FCE 23884. This diagram illustrates the dual action of FCE 23884. As a D1 agonist, it stimulates adenylyl cyclase via Gs protein, increasing cAMP. As a D2 antagonist, it blocks dopamine's inhibitory effect on adenylyl cyclase via Gi protein.

Figure 2: Experimental Workflow for FCE 23884 Characterization. This flowchart outlines the key experimental stages, from in vitro binding and functional assays to in vivo behavioral and neurochemical evaluations in different animal models.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of FCE 23884 for various dopamine and other neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat striatum) is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of FCE 23884.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of FCE 23884 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Functional Assay

-

Objective: To measure the ability of FCE 23884 to stimulate cAMP production, indicative of D1 receptor agonism.

-

Methodology:

-

Cell Culture: Cells expressing dopamine D1 receptors (e.g., HEK293 cells) are cultured.

-

Compound Treatment: Cells are treated with varying concentrations of FCE 23884.

-

Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: A dose-response curve is generated, and the ED50 value (the concentration of FCE 23884 that produces 50% of the maximal response) is calculated.

-

In Vivo Microdialysis and Neurochemical Analysis

-

Objective: To assess the effect of FCE 23884 on dopamine turnover in the brain of living animals.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the striatum) of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain, are collected at regular intervals.

-

Compound Administration: FCE 23884 is administered to the animal.

-

Neurotransmitter Analysis: The concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in the levels of dopamine and its metabolites over time are analyzed to determine the effect of FCE 23884 on dopamine turnover.

-

Conclusion

FCE 23884 possesses a unique and complex mechanism of action, functioning as a dopamine D1 receptor agonist in dopamine-depleted states and a D2 receptor antagonist in dopamine-replete states. This state-dependent pharmacology, supported by a robust body of in vitro and in vivo data, highlights its potential as a novel therapeutic agent for disorders involving dysfunctional dopaminergic neurotransmission. Further research is warranted to fully elucidate the clinical implications of this distinctive pharmacological profile.

References

- 1. Effect of the putative dopamine D1 agonist and D2 antagonist FCE 23884 on Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FCE 23884, substrate-dependent interaction with the dopaminergic system. I. Preclinical behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FCE 23884, substrate-dependent interaction with the dopaminergic system. II. Preclinical biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

FCE 28654: A Technical Guide to its ACAT Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition pathway of the compound FCE 28654. It is designed to furnish researchers, scientists, and drug development professionals with in-depth information, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Concepts: The Role of ACAT in Cholesterol Metabolism

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that plays a central role in cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets or assembled into lipoproteins for transport. Two isoforms of ACAT have been identified:

-

ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and steroidogenic tissues.

-

ACAT2: Primarily expressed in the liver and intestines.

The inhibition of ACAT is a therapeutic strategy aimed at reducing plasma cholesterol levels and preventing the development of atherosclerosis. By blocking the esterification of cholesterol, ACAT inhibitors can lead to an increase in intracellular free cholesterol. This, in turn, can trigger several beneficial downstream effects, such as the enhanced efflux of cholesterol to high-density lipoprotein (HDL) and a reduction in the formation of foam cells, which are key components of atherosclerotic plaques.

Quantitative Data for this compound

The following tables summarize the available quantitative data on the inhibitory activity and in vivo efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

| Tissue Source | Species | IC50 (µM) |

| Aortic Microsomes | Rabbit | 2.55[1][2][3] |

| Intestinal Microsomes | Rabbit | 1.08[1][2][3] |

| Liver Microsomes | Monkey | 5.69[1][2][3] |

Table 2: In Vivo Effects of this compound in a Hypercholesterolemic Rat Model

| Dosage | Route of Administration | Effects |

| 15 mg/kg | Oral (p.o.) | Dramatically decreased blood cholesterol and enhanced the free/esterified cholesterol ratio in the liver.[1] |

| 100 mg/kg | Oral (p.o.) | Reduced microsomal ACAT activity in the liver.[1][3] |

Signaling Pathway of ACAT Inhibition by this compound

The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme. The following diagram illustrates the central role of ACAT in cholesterol esterification and the impact of its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. While the specific parameters for the original this compound studies are not fully available, these protocols are based on established and widely used methods in the field.

In Vitro Microsomal ACAT Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the ACAT enzyme in a cell-free system.

1. Preparation of Microsomes:

-

Harvest fresh tissue (e.g., liver, intestine) from the chosen species.

-

Homogenize the tissue in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

-

Perform differential centrifugation to isolate the microsomal fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by a high-speed spin (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACAT Activity Assay:

-

In a reaction tube, combine the microsomal preparation with a reaction buffer containing bovine serum albumin (BSA) and a source of cholesterol (e.g., cholesterol-rich liposomes).

-

Add this compound at various concentrations (typically dissolved in a solvent like DMSO). Include a vehicle control (DMSO alone).

-

Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding a radiolabeled fatty acyl-CoA substrate, such as [14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

3. Quantification and Data Analysis:

-

Extract the lipids from the reaction mixture.

-

Separate the cholesteryl esters from the free fatty acids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Hypercholesterolemic Animal Model

This protocol outlines a general procedure for inducing high cholesterol in a rat model to assess the in vivo efficacy of an ACAT inhibitor.

1. Animal Model and Diet:

-

Use a suitable strain of rats (e.g., Sprague-Dawley).

-

House the animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

-

Induce hypercholesterolemia by feeding the rats a high-cholesterol diet. A common composition includes standard chow supplemented with cholesterol (e.g., 1-2%) and cholic acid (e.g., 0.5%) to enhance cholesterol absorption.

-

Maintain the animals on this diet for a sufficient period (e.g., 2-4 weeks) to establish elevated plasma cholesterol levels.

2. Drug Administration:

-

Divide the hypercholesterolemic rats into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) to the treatment group at the desired dosage(s).

-

Administer the vehicle (the solvent used to dissolve this compound) to the control group.

-

Continue the treatment for a specified duration.

3. Sample Collection and Analysis:

-

Collect blood samples at baseline and at various time points during the study.

-

Separate the plasma and measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglyceride levels using standard enzymatic assay kits.

-

At the end of the study, euthanize the animals and collect the liver.

-

Prepare liver homogenates and microsomal fractions to measure hepatic ACAT activity as described in the in vitro protocol.

-

Analyze the lipid content (free cholesterol and cholesteryl esters) in the liver.

4. Data Analysis:

-

Compare the plasma lipid profiles and hepatic parameters between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of ACAT inhibitors like this compound.

This technical guide provides a foundational understanding of the this compound ACAT inhibition pathway. Further in-depth research and access to the primary literature are recommended for a more detailed exploration of this compound and its therapeutic potential.

References

FCE 28654: A Technical Guide for Drug Development Professionals

CAS Number: 169474-77-5 Chemical Formula: C₂₅H₃₅N₂O₇P Molecular Weight: 506.53 g/mol

Executive Summary

FCE 28654 is a water-soluble inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. By inhibiting ACAT, this compound modulates cellular cholesterol homeostasis, demonstrating potential as a therapeutic agent for hypercholesterolemia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols based on the seminal publication by Chiari et al. (1995).[1]

Mechanism of Action

This compound exerts its pharmacological effects through the direct inhibition of ACAT. This enzyme plays a crucial role in converting free cholesterol into cholesteryl esters for storage or transport within lipoproteins. The inhibition of ACAT by this compound leads to a decrease in the intracellular pool of cholesteryl esters.

Quantitative Pharmacological Data

The inhibitory potency and in vivo efficacy of this compound have been characterized in various preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro ACAT Inhibitory Activity of this compound

| Tissue Source (Species) | IC₅₀ (µM) |

| Aorta Microsomes (Rabbit) | 2.55 |

| Intestine Microsomes (Rabbit) | 1.08 |

| Liver Microsomes (Monkey) | 5.69 |

Data extracted from Chiari et al. (1995).[1]

Table 2: In Vivo Efficacy of this compound in Hypercholesterolemic Rats

| Parameter | Treatment Group (this compound, 15 mg/kg, p.o.) | Control Group |

| Blood Cholesterol | Dramatically Decreased | No significant change |

| Hepatic Free/Esterified Cholesterol Ratio | Enhanced | Baseline |

| Microsomal ACAT Activity (100 mg/kg, p.o.) | Reduced | Baseline |

Data extracted from Chiari et al. (1995) as cited by MedChemExpress.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for this compound.

In Vitro ACAT Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against ACAT in microsomal preparations.

1. Preparation of Microsomes:

-

Tissues (rabbit aorta, rabbit intestine, monkey liver) are homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose).

-

The homogenate is subjected to differential centrifugation to isolate the microsomal fraction. The final microsomal pellet is resuspended in the buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or Lowry assay).

2. ACAT Activity Assay:

-

The reaction mixture contains microsomal protein, a cholesterol substrate (e.g., cholesterol dissolved in a small volume of acetone (B3395972) and mixed with bovine serum albumin), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by the addition of a radiolabeled acyl-CoA substrate, typically [¹⁴C]oleoyl-CoA.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).

3. Quantification and Data Analysis:

-

The lipid phase is extracted, and the cholesteryl esters are separated from free fatty acids by thin-layer chromatography (TLC).

-

The radioactivity of the cholesteryl ester spots is quantified using a scintillation counter.

-

The percent inhibition of ACAT activity at each concentration of this compound is calculated relative to a vehicle control.

-

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Hypercholesterolemia Model in Rats

This protocol describes the evaluation of the cholesterol-lowering effects of this compound in a diet-induced hypercholesterolemic rat model.

1. Animal Model and Diet:

-

Male Wistar rats are used for the study.

-

Hypercholesterolemia is induced by feeding the animals a high-cholesterol diet (HCD) for a specified period. The composition of the HCD typically includes standard chow supplemented with cholesterol and cholic acid to enhance cholesterol absorption.

2. Drug Administration:

-

This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) by gavage at the specified doses (15 mg/kg or 100 mg/kg).

-

The control group receives the vehicle only.

3. Sample Collection and Analysis:

-

Blood samples are collected at designated time points post-dosing via retro-orbital bleeding or cardiac puncture.

-

The liver is excised, weighed, and a portion is used for the preparation of microsomes to measure ACAT activity, while another portion is used for lipid analysis.

-

Plasma total cholesterol, as well as free and esterified cholesterol in the liver, are determined using enzymatic colorimetric assays.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the ACAT enzyme, which is a central hub in cellular cholesterol metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.

References

FCE 28654: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of FCE 28654, a potent, water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). The information presented herein is intended to support research and development activities by providing critical data and methodologies for the handling and formulation of this compound.

Core Compound Properties

This compound (CAS Number: 169474-77-5) is a urea (B33335) derivative with a molecular formula of C₂₅H₃₅N₂O₇P and a molecular weight of 506.53 g/mol . Its primary mechanism of action is the inhibition of ACAT, an enzyme crucial in the esterification of cholesterol. This inhibition has been shown to be effective in microsomal preparations from various animal tissues.

Solubility Profile

The solubility of this compound is a key consideration for its use in in vitro and in vivo studies. The compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10 mM | A common solvent for in vitro assays. |

Experimental Protocol for Solubility Determination (Representative)

A typical protocol for determining the solubility of this compound in a given solvent would involve the following steps:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The solution is centrifuged or filtered (using a filter compatible with the solvent) to remove any undissolved compound.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in terms of molarity (e.g., mM) or mass/volume (e.g., mg/mL).

Stability Profile

Understanding the stability of this compound is critical for ensuring the integrity of experimental results and for developing stable formulations.

| Condition | Stability | Recommended Storage |

| Solid State | Stable | -20°C |

| In DMSO Solution | To be determined | -20°C for short-term, -80°C for long-term |

Experimental Protocol for Stability Assessment (Representative)

A stability-indicating HPLC method is essential for assessing the degradation of this compound. The following protocol outlines a general approach:

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This typically involves testing different columns, mobile phases, and gradient conditions.

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradation pathways and confirming the resolving power of the analytical method. Stress conditions often include:

-

Acidic Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heating the solid or solution at elevated temperatures (e.g., 80°C).

-

Photostability: Exposing the solution to UV light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using the validated HPLC method.

-

Data Analysis: Quantify the amount of remaining this compound and identify and quantify any major degradation products. The stability is then reported based on the percentage of the initial compound remaining over time under specific conditions.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and handling, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

FCE 28654: An In-Depth Technical Guide to the In Vitro Cholesterol Esterification Assay

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in vitro cholesterol esterification assay, with a specific focus on the compound FCE 28654, an inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document details the underlying biological pathways, experimental protocols, and quantitative data related to the inhibition of cholesterol esterification by this compound.

Introduction: The Role of ACAT in Cholesterol Homeostasis

Cholesterol is an essential lipid for maintaining cellular structure and function. However, excess free cholesterol can be toxic to cells. To prevent this, cells convert free cholesterol into a more inert form, cholesteryl esters, through a process called esterification. This reaction is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).

There are two main isoforms of this enzyme:

-

ACAT1: Found ubiquitously in various tissues, ACAT1 is primarily involved in storing cholesterol within cells as cytoplasmic lipid droplets.[1][2]

-

ACAT2: Primarily located in the liver and intestines, ACAT2 plays a crucial role in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and chylomicrons.[1][2][3]

By catalyzing the formation of cholesteryl esters, ACAT enzymes are central to maintaining cellular cholesterol homeostasis.[4][5] The inhibition of ACAT is a therapeutic target for managing conditions associated with high cholesterol, such as atherosclerosis.

This compound is a known inhibitor of ACAT.[4][6] Understanding its effects on cholesterol esterification through in vitro assays is a critical step in evaluating its therapeutic potential.

Signaling Pathway: Cholesterol Esterification

The esterification of cholesterol is a key intracellular process for managing cholesterol levels. The pathway involves the enzymatic action of ACAT, which is located in the endoplasmic reticulum.

Quantitative Data: this compound Inhibition of ACAT

This compound has been shown to be an inhibitor of ACAT, with varying potency depending on the tissue source of the microsomal preparation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.

| Tissue Source (Species) | Target | IC50 (µM) |

| Aorta (Rabbit) | ACAT | 2.55 |

| Intestine (Rabbit) | ACAT | 1.08 |

| Liver (Monkey) | ACAT | 5.69 |

Data compiled from publicly available sources.[4][6][7]

Experimental Protocols: In Vitro ACAT Inhibition Assay

The following protocol outlines a general method for determining the inhibitory activity of a compound like this compound against ACAT in a cell-free system using a radiolabeled substrate.

Preparation of Microsomes

-

Tissue Homogenization: Homogenize fresh or frozen liver tissue from a suitable animal model (e.g., rat, rabbit, or monkey) in a cold buffer solution.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to isolate the microsomal fraction, which is rich in ACAT enzymes. The final microsomal pellet is resuspended in a suitable buffer and stored at -80°C.

ACAT Activity Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), a known amount of microsomal protein, bovine serum albumin (BSA), and a source of unlabeled cholesterol (e.g., cholesterol-rich liposomes).

-

Inhibitor Addition: Add this compound at various concentrations to the reaction tubes. A vehicle control (e.g., DMSO) should also be included. Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding a radiolabeled fatty acyl-CoA, such as [¹⁴C]oleoyl-CoA, to the reaction mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a specific period (e.g., 10-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solvent mixture, typically chloroform:methanol (2:1).

Lipid Extraction and Analysis

-

Phase Separation: After adding the stop solution, vortex the tubes and centrifuge to separate the organic and aqueous phases.

-

Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate. Develop the plate using an appropriate solvent system (e.g., petroleum ether:diethyl ether:acetic acid) to separate the cholesteryl esters from other lipids.[4]

-

Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid to the vial and measure the radioactivity using a scintillation counter.

-

Data Analysis

-

Calculate the amount of radiolabeled cholesteryl ester formed in each reaction.

-

Determine the percent inhibition of ACAT activity at each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro ACAT inhibition assay.

Conclusion

The in vitro cholesterol esterification assay is a fundamental tool for characterizing the potency and mechanism of ACAT inhibitors like this compound. By utilizing microsomal preparations and radiolabeled substrates, researchers can obtain quantitative data, such as IC50 values, which are essential for the preclinical evaluation of potential therapeutic agents targeting cholesterol metabolism. The detailed protocols and workflows provided in this guide serve as a foundational resource for scientists engaged in drug discovery and development in the field of cardiovascular and metabolic diseases.

References

- 1. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]

- 5. How Sterol Esterification Affects Lipid Droplet Formation and Cellular Lipid Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Acyl-coenzyme A: cholesterol acyltransferase assay: silica gel column separation of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Synthesis of FCE 28654

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 28654 is a potent, water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme pivotal in cellular cholesterol metabolism. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound. It is intended to serve as a technical guide for researchers and professionals in the field of drug development, offering detailed insights into the compound's mechanism of action, experimental protocols for its evaluation, and a summary of its biological activity.

Introduction

Elevated cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for the development of atherosclerosis and subsequent cardiovascular diseases. Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme that catalyzes the esterification of free cholesterol to form cholesteryl esters. This process is crucial for the intestinal absorption of dietary cholesterol and for the packaging of cholesterol into lipoproteins in the liver. Inhibition of ACAT is therefore a promising therapeutic strategy for lowering plasma cholesterol levels and preventing the progression of atherosclerosis. This compound emerged from research efforts to develop potent and selective ACAT inhibitors with favorable pharmacological properties, including water solubility for potential intravenous administration.

Discovery and Mechanism of Action

This compound was identified as a potent inhibitor of ACAT. Its primary mechanism of action is the blockage of the active site of the ACAT enzyme, thereby preventing the conversion of free cholesterol into its esterified form. This inhibition leads to a reduction in the absorption of dietary cholesterol from the intestine and a decrease in the secretion of very-low-density lipoprotein (VLDL) cholesterol from the liver.

Signaling Pathway of ACAT Inhibition

The following diagram illustrates the central role of ACAT in cholesterol metabolism and the impact of its inhibition by this compound.

Synthesis of this compound

While the seminal paper by Chiari et al. (1995) describes the synthesis of this compound, the full text containing the detailed experimental protocol was not accessible through available public resources. The molecular formula of this compound is C25H35N2O7P, and its CAS number is 169474-77-5. The synthesis would likely involve multi-step organic chemistry reactions to construct the core structure and introduce the phosphate (B84403) group to confer water solubility.

Pharmacological Profile

The biological activity of this compound has been evaluated through both in vitro and in vivo studies.

In Vitro Activity

This compound has demonstrated inhibitory activity against ACAT from various sources. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Source of Microsomal ACAT | IC50 (µM) |

| Rabbit Aorta | 2.55 |

| Rabbit Intestine | 1.08 |

| Monkey Liver | 5.69 |

Table 1: In Vitro Inhibitory Activity of this compound against ACAT

In Vivo Activity

In vivo studies in hypercholesterolemic rats have shown that this compound can significantly lower blood cholesterol levels. Oral administration of this compound at a dose of 15 mg/kg resulted in a marked decrease in plasma cholesterol.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of ACAT inhibitors like this compound.

In Vitro ACAT Inhibition Assay

This protocol describes a general method for determining the in vitro potency of ACAT inhibitors using microsomal preparations.

Methodology:

-

Microsome Preparation: Microsomes are prepared from the tissue of interest (e.g., rabbit aorta, intestine, or monkey liver) by homogenization and differential centrifugation. The protein concentration of the microsomal fraction is determined.

-

Assay Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), bovine serum albumin (BSA), and the microsomal preparation.

-

Inhibitor Addition: The test compound, this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with solvent only is also prepared. The mixture is pre-incubated for a short period at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, [1-14C]oleoyl-CoA.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 10-30 minutes) at 37°C.

-

Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture, typically isopropanol/heptane. The lipids are extracted into the organic phase.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) to isolate the cholesteryl esters. The amount of radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a significant discovery in the field of ACAT inhibitors, notable for its water solubility and potent in vitro and in vivo activity. This technical guide provides a foundational understanding of its discovery, mechanism of action, and methods for its pharmacological evaluation. While the specific, detailed synthesis protocol from the primary literature remains elusive, the provided information on its biological activity and general experimental methodologies offers valuable insights for researchers and drug development professionals working on novel therapies for hypercholesterolemia and atherosclerosis. Further investigation into the synthesis and preclinical development of this compound and its analogs could pave the way for new therapeutic interventions in cardiovascular disease.

FCE 28654: A Technical Whitepaper on its Biological Activity and Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 28654 is a potent, water-soluble inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of cholesterol. Inhibition of ACAT by this compound has demonstrated significant hypocholesterolemic effects in preclinical studies. This technical guide provides a comprehensive overview of the biological activity, therapeutic targets, and experimental protocols related to this compound, intended to support further research and drug development efforts in the field of cardiovascular disease and lipid metabolism.

Introduction

Hypercholesterolemia, characterized by elevated levels of cholesterol in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. Acyl-CoA: Cholesterol Acyltransferase (ACAT) has been identified as a key therapeutic target for managing hypercholesterolemia. ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins. By inhibiting ACAT, this compound reduces the absorption of dietary cholesterol and modulates the production of lipoproteins, thereby lowering plasma cholesterol levels.

Core Target: Acyl-CoA: Cholesterol Acyltransferase (ACAT)

The primary molecular target of this compound is Acyl-CoA: Cholesterol Acyltransferase (ACAT). There are two known isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and is primarily involved in maintaining cellular cholesterol homeostasis in various tissues. ACAT2 is predominantly found in the intestine and liver and plays a significant role in the absorption of dietary cholesterol and the assembly and secretion of very-low-density lipoprotein (VLDL). This compound has been shown to inhibit ACAT activity in microsomes from various tissues, indicating its potential to interfere with both ACAT1 and ACAT2.

Quantitative Data: In Vitro Inhibition of ACAT

The inhibitory activity of this compound against ACAT has been quantified using in vitro assays with microsomal preparations from different species and tissues. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species | Tissue | IC50 (µM) |

| Rabbit | Aorta | 2.55[1] |

| Rabbit | Intestine | 1.08[1] |

| Monkey | Liver | 5.69[1] |

Biological Activity of this compound

The biological activity of this compound extends from in vitro enzyme inhibition to in vivo modulation of lipid profiles in animal models of hypercholesterolemia.

In Vivo Efficacy in Hypercholesterolemic Rats

Oral administration of this compound has been shown to produce a significant dose-dependent reduction in plasma cholesterol levels in hypercholesterolemic rats.[1] Key findings from in vivo studies are summarized below:

| Animal Model | Dosage | Route of Administration | Key Effects |

| Hypercholesterolemic Rats | 15 mg/kg | Oral (p.o.) | Dramatically decreased blood cholesterol; enhanced the free/esterified cholesterol ratio in the liver.[1] |

| Hypercholesterolemic Rats | 100 mg/kg | Oral (p.o.) | Reduced microsomal ACAT activity in plasma.[1] |

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting ACAT within the cholesterol metabolism pathway. By blocking the esterification of cholesterol, this compound increases the intracellular pool of free cholesterol. This, in turn, leads to a series of downstream regulatory events, including the downregulation of HMG-CoA reductase (the rate-limiting enzyme in cholesterol synthesis) and the upregulation of LDL receptors, which enhances the clearance of LDL cholesterol from the circulation.

Experimental Protocols

In Vitro ACAT Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound on ACAT in microsomal preparations.

Materials:

-

Microsomes (e.g., from rabbit aorta, rabbit intestine, or monkey liver)

-

[1-14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

This compound

-

Assay Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.4)

-

Reaction termination solution: Isopropanol/Heptane (B126788) (4:1 v/v)

-

Silica (B1680970) gel for thin-layer chromatography (TLC)

-

TLC developing solvent: Heptane/Diethyl ether/Acetic acid (80:20:1 v/v/v)

-

Scintillation counter

Procedure:

-

Microsome Preparation: Isolate microsomes from the target tissue using differential centrifugation. Resuspend the microsomal pellet in the assay buffer.

-

Reaction Mixture: In a reaction tube, combine the microsomal protein (typically 50-100 µg), BSA (to bind free fatty acids), and this compound at various concentrations.

-

Pre-incubation: Incubate the mixture for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 µM.

-

Incubation: Incubate the reaction mixture for 10-20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the isopropanol/heptane solution.

-

Lipid Extraction: Add heptane and water, vortex, and centrifuge to separate the phases. The upper organic phase contains the lipids.

-

TLC Analysis: Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using the specified solvent system. This will separate the cholesteryl esters from other lipids.

-

Quantification: Scrape the silica gel corresponding to the cholesteryl ester band and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

References

FCE 28654: A Technical Guide for Atherosclerosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, FCE 28654, and its application in atherosclerosis research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters.[1][2][3] By blocking this enzymatic activity, this compound aims to prevent the accumulation of cholesteryl esters within macrophages in the arterial wall, a critical step in the formation of foam cells and the development of atherosclerotic plaques. There are two isoforms of ACAT: ACAT1, which is ubiquitous and plays a role in foam cell formation, and ACAT2, which is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins. This compound has been shown to inhibit ACAT in various tissues.

Quantitative Data

The following tables summarize the reported in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro ACAT Inhibitory Activity of this compound

| Tissue Source | Animal Model | IC50 (µM) |

| Aortic Microsomes | Rabbit | 2.55[1][3] |

| Intestinal Microsomes | Rabbit | 1.08[1][3] |

| Liver Microsomes | Monkey | 5.69[1][3] |

Table 2: In Vivo Effects of this compound in Hypercholesterolemic Rats

| Dosage (p.o.) | Effect | Animal Model |

| 15 mg/kg | Dramatically decreased blood cholesterol; enhanced the free/esterified cholesterol ratio in the liver. | Hypercholesterolemic Rats[1] |

| 100 mg/kg | Reduced microsomal ACAT activity in rat plasma. | Hypercholesterolemic Rats[1] |

Experimental Protocols

This section details the methodologies for key experiments involving this compound, based on established protocols for ACAT inhibitors.

In Vitro ACAT Inhibition Assay (Microsomal Assay)

This protocol outlines the measurement of this compound's inhibitory effect on ACAT activity in isolated microsomes.

1. Microsome Preparation:

-

Euthanize the animal model (e.g., rabbit, monkey) and harvest the target tissues (aorta, intestine, or liver) in ice-cold buffer.

-

Mince the tissues and homogenize them in a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Collect the supernatant and perform a high-speed centrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. ACAT Activity Assay:

-

In a reaction tube, combine the microsomal preparation, a source of cholesterol (e.g., cholesterol dissolved in a detergent like Triton WR-1339 or complexed with cyclodextrin), and this compound at various concentrations (or vehicle control).

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the enzymatic reaction by adding a radiolabeled acyl-CoA substrate, typically [1-14C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

-

Stop the reaction by adding a mixture of isopropanol (B130326) and heptane.

-

Extract the lipids, with the cholesteryl esters partitioning into the organic phase.

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of ACAT activity inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Efficacy in a Hypercholesterolemic Rat Model

This protocol describes the evaluation of this compound's effect on plasma and hepatic cholesterol levels in a diet-induced hypercholesterolemic rat model.

1. Animal Model Induction:

-

Use male Wistar or Sprague-Dawley rats.

-

Feed the rats a high-cholesterol diet (HCD) for a specified period (e.g., 2-4 weeks) to induce hypercholesterolemia. A typical HCD may contain 1-2% cholesterol and 0.5% cholic acid to enhance cholesterol absorption.

-

Monitor the animals' health and body weight regularly.

2. Drug Administration:

-

Randomly assign the hypercholesterolemic rats to different treatment groups: a vehicle control group and groups receiving this compound at different doses (e.g., 15 mg/kg and 100 mg/kg).

-

Administer this compound or the vehicle orally (p.o.) once daily for the duration of the study.

3. Sample Collection and Analysis:

-

At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.

-

Separate the plasma by centrifugation.

-

Euthanize the animals and harvest the livers.

-

Analyze the plasma for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.

-

Homogenize a portion of the liver tissue and extract the lipids.

-

Determine the hepatic concentrations of free cholesterol and esterified cholesterol using appropriate analytical methods (e.g., gas-liquid chromatography or enzymatic assays after saponification).

4. Data Analysis:

-

Compare the plasma lipid profiles and hepatic cholesterol levels between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

The following diagrams illustrate the signaling pathway of ACAT in atherosclerosis and the experimental workflows.

Caption: ACAT signaling pathway in macrophage foam cell formation.

Caption: Workflow for in vitro ACAT inhibition assay.

Caption: Workflow for in vivo efficacy study in rats.

References

- 1. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

FCE 28654: A Technical Whitepaper on its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

FCE 28654 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key enzyme in cellular cholesterol metabolism. By blocking the esterification of cholesterol, this compound has demonstrated significant effects on lipid profiles, particularly in preclinical models of hypercholesterolemia. This technical guide provides an in-depth overview of the core principles behind this compound's mechanism of action, its impact on lipid metabolism, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and lipid metabolism.

Introduction to this compound and its Target: ACAT

This compound is a pharmacological agent designed to inhibit the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT). ACAT is responsible for the intracellular esterification of cholesterol, converting free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[2] By inhibiting ACAT, this compound effectively reduces the storage and secretion of cholesteryl esters, thereby influencing plasma lipid levels.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against ACAT has been quantified in various microsomal preparations. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy in different tissues.

| Tissue Source | IC50 (µM) |

| Rabbit Aorta Microsomes | 2.55 |

| Rabbit Intestine Microsomes | 1.08 |

| Monkey Liver Microsomes | 5.69 |

Table 1: In vitro inhibitory activity of this compound against ACAT in various microsomal preparations.

In vivo studies using a hypercholesterolemic rat model have demonstrated the lipid-lowering effects of this compound.

| Treatment Group | Dosage | Plasma Cholesterol Reduction | Hepatic Free/Esterified Cholesterol Ratio | Microsomal ACAT Activity |

| This compound | 15 mg/kg (p.o.) | Dramatic Decrease | Enhanced | Not specified |

| This compound | 100 mg/kg (p.o.) | Not specified | Not specified | Reduced |

Table 2: In vivo effects of this compound in hypercholesterolemic rats.

Signaling Pathways and Experimental Workflows

The inhibition of ACAT by this compound has downstream effects on cellular cholesterol homeostasis, including the Sterol Regulatory Element-Binding Protein (SREBP) pathway. When intracellular free cholesterol levels are low, the SREBP-2 transcription factor is activated, leading to the increased expression of genes involved in cholesterol synthesis and uptake. By preventing the esterification of free cholesterol, ACAT inhibitors can lead to an increase in the intracellular free cholesterol pool, which in turn can suppress the activation of SREBP-2.[3][4]

The following workflow outlines the key stages in evaluating the efficacy of an ACAT inhibitor like this compound.

Experimental Protocols

Microsomal ACAT Activity Assay

This protocol is a general method for determining the in vitro inhibitory activity of compounds against ACAT in microsomal preparations.

Materials:

-

Microsomes (e.g., from rabbit aorta, intestine, or monkey liver)

-

[1-14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

This compound (or other test compounds)

-

Tris-HCl buffer

-

Heptane/Isopropanol extraction solvent

-

Silica gel for thin-layer chromatography (TLC)

Procedure:

-

Prepare microsomal protein suspension in Tris-HCl buffer.

-

Pre-incubate the microsomal suspension with various concentrations of this compound and BSA for a specified time at 37°C.

-

Initiate the reaction by adding [1-14C]oleoyl-CoA.

-

Incubate the reaction mixture for a defined period at 37°C.

-

Stop the reaction by adding the heptane/isopropanol solvent.

-

Extract the lipids and separate the cholesteryl esters from unesterified oleoyl-CoA using TLC.

-

Quantify the radioactivity of the cholesteryl ester spots to determine ACAT activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Hypercholesterolemic Rat Model

This protocol describes a common method for inducing hypercholesterolemia in rats to study the in vivo effects of lipid-lowering agents.

Materials:

-

Male Wistar rats

-

Standard rat chow

-

High-cholesterol diet (typically supplemented with cholesterol and cholic acid)

-

This compound

Procedure:

-

Acclimatize rats to the housing conditions for at least one week on a standard chow diet.

-

Induce hypercholesterolemia by feeding the rats a high-cholesterol diet for a period of several weeks.

-

Monitor plasma cholesterol levels to confirm the development of hypercholesterolemia.

-

Once hypercholesterolemia is established, divide the rats into control and treatment groups.

-

Administer this compound (e.g., 15 mg/kg or 100 mg/kg, orally) to the treatment group daily for the duration of the study. The control group receives the vehicle.

-

At the end of the treatment period, collect blood samples for plasma lipoprotein analysis and liver tissue for hepatic lipid analysis.

Analysis of Plasma Lipoprotein Composition

This protocol outlines a general procedure for the separation and analysis of plasma lipoproteins.

Materials:

-

Plasma samples

-

Ultracentrifuge and rotors

-

Potassium bromide (KBr) for density adjustments

-

Reagents for cholesterol and triglyceride quantification

Procedure:

-

Perform sequential ultracentrifugation of plasma samples at different densities to isolate VLDL, LDL, and HDL fractions.

-

Adjust the density of the plasma with KBr solutions for each centrifugation step.

-

After each spin, carefully collect the lipoprotein fractions.

-

Quantify the cholesterol and triglyceride content in each lipoprotein fraction using enzymatic colorimetric assays.

Quantification of Hepatic Lipid Content

This protocol provides a general method for extracting and quantifying lipids from liver tissue.

Materials:

-

Liver tissue samples

-

Chloroform/Methanol (2:1, v/v) extraction solvent

-

Saline solution

-

Reagents for cholesterol and triglyceride quantification

Procedure:

-

Homogenize a known weight of liver tissue.

-

Extract the total lipids from the homogenate using the chloroform/methanol solvent system (Folch method).

-

Wash the lipid extract with a saline solution to remove non-lipid contaminants.

-

Separate the organic phase containing the lipids.

-

Evaporate the solvent and resuspend the lipid extract in a suitable solvent.

-

Quantify the total cholesterol and triglyceride content in the lipid extract using enzymatic colorimetric assays.

Conclusion

This compound demonstrates significant potential as a modulator of lipid metabolism through its potent inhibition of ACAT. The data presented in this whitepaper highlight its efficacy in both in vitro and in vivo settings. The provided experimental protocols offer a foundational framework for researchers to further investigate the pharmacological profile of this compound and other ACAT inhibitors. Further studies are warranted to fully elucidate its impact on various lipoprotein subfractions and the intricate regulatory networks of lipid homeostasis.

References

Methodological & Application

FCE 28654 protocol for in vivo studies